

salicylic acid methyltransferase (SAMT) phylogenetic analysis

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Compound Focus: Methyl Salicylate

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Evolutionary History and Key Mutations

The SAMT enzyme lineage evolved from an ancestral enzyme that preferred to methylate **benzoic acid (BA)**. After a gene duplication event around 150 million years ago, the lineage leading to all angiosperm SAMTs evolved a distinct preference for **salicylic acid (SA)** [1].

For decades, a single amino acid replacement, **H150M**, was believed to be responsible for this switch by forming a "Met-Met clamp" in the active site [1]. However, recent research with expanded sequence datasets shows that **H150M did not occur during the initial functional divergence** but emerged later through convergent evolution [1]. The current research indicates that a **Y267Q mutation** was sufficient to change the substrate preference, with other sites providing small positive-magnitude epistatic improvements [1].

The table below summarizes the key residues in the evolution of SAMT substrate preference:

| Residue | Historical Belief (Pre-2022) | Current Understanding (Post-2022) | Effect on Function |
|--------------|--|--|--|
| H150M | Necessary and sufficient for SA preference; evolved under positive selection [1] | Not concomitant with SA preference origin; convergently evolved much later [1] | Sufficient for substrate switch, but not the historical path taken [1] |

| Residue | Historical Belief (Pre-2022) | Current Understanding (Post-2022) | Effect on Function |
|-------------|------------------------------------|---|---|
| Y267Q | Not identified as a key player [1] | Sufficient to recapitulate the historical shift from BA to SA preference [1] | Reduces efficiency for BA ((k_{cat}/K_M)) and improves binding for SA (better (K_M)) [1] |
| Other Sites | -- | Several others provide small positive epistatic effects [1] | Fine-tune and improve the level of SA preference over BA [1] |

Protocols for Phylogenetic and Functional Analysis

Sequence Dataset Assembly

- **Objective:** To reconstruct an accurate evolutionary history of the SABATH family.
- **Method:** Assemble a broad dataset from public repositories like GenBank. A 2024 study used over 1,500 sequences for a robust phylogeny [1]. For a focused SAMT clade study, ensure sampling across multiple angiosperm families to distinguish conserved residues from lineage-specific changes [1].

Phylogenetic Tree Reconstruction

- **Objective:** Infer evolutionary relationships to identify SAMT clade and ancestral nodes.
- **Method:**
 - **Alignment:** Use multiple sequence alignment software (e.g., MAFFT, Clustal Omega).
 - **Model Selection:** Find the best-fit evolutionary model (e.g., WAG, LG) with tools like ModelTest-NG.
 - **Tree Building:** Construct the tree using **Maximum Likelihood** (e.g., RAxML, IQ-TREE) or **Bayesian** methods (e.g., MrBayes). The 2024 study estimated ancestral sequences with high statistical confidence (Posterior Probability, PP = 0.94-0.95) [1].

Ancestral Sequence Resurrection (ASR)

- **Objective:** Experimentally characterize the properties of ancient proteins to understand functional evolution.
- **Method:**
 - **Infer Sequences:** Use the reconstructed phylogenetic tree and model to compute the most probable ancestral amino acid sequence for key nodes (e.g., AncSBXMT, AncSAMT) [1].
 - **Synthesize Gene:** Codon-optimize and synthesize the DNA sequence for the ancestral protein.
 - **Express & Purify:** Clone the gene into an expression vector, express it in a system like *E. coli*, and purify the recombinant protein [1].

Functional Characterization via Enzyme Assays

- **Objective:** Determine substrate preference and catalytic efficiency of resurrected ancestral and mutant enzymes.
- **Method:**
 - **Kinetic Assays:** Measure enzyme activity with substrates **SA** and **BA** across a range of concentrations.
 - **Kinetic Parameters:** Calculate (K_M) (affinity), (k_{cat}) (turnover number), and (k_{cat}/K_M) (specificity constant).
 - The shift to SA preference involves a **reduced (k_{cat}/K_M) for BA** and an **improved (K_M) for SA**, as seen with the Y267Q mutation [1].

Mutagenesis and Epistasis Analysis

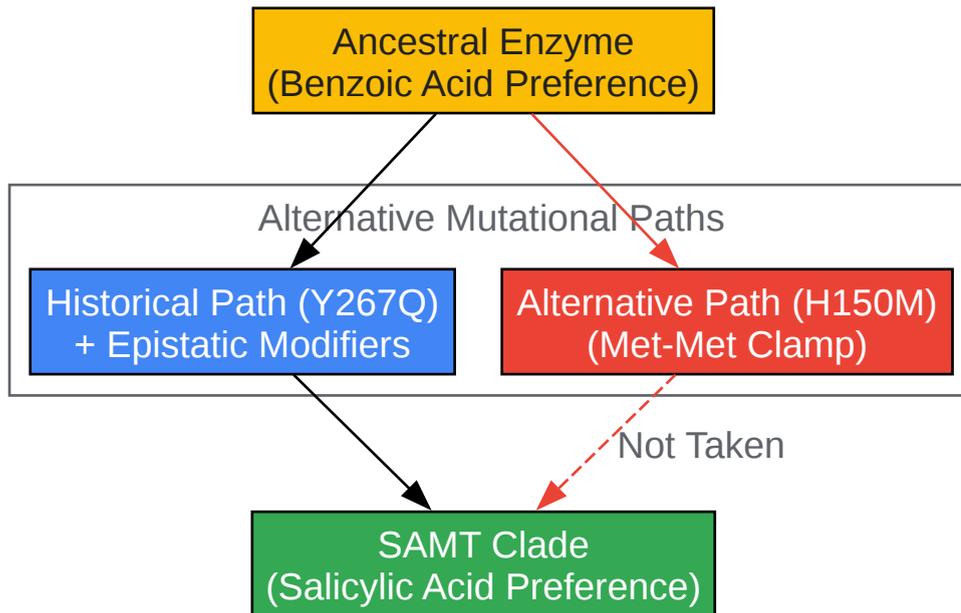
- **Objective:** Test the functional impact of individual mutations and their interactions.
- **Method:**
 - Use site-directed mutagenesis on an ancestral background (e.g., AncSBXMT) to introduce mutations like Y267Q and H150M, both individually and in combinations [1].
 - **Epistasis Analysis:** Perform functional assays on all variants. A positive epistatic interaction means the effect of a double mutation is greater than the sum of the individual effects.

Visualizing Data and Workflows

Graphviz is a powerful tool for visualizing complex relationships and workflows. Below are examples of how it can be applied to SAMT research.

Diagram: Evolutionary Trajectory of SAMT Substrate Preference

This diagram illustrates the two mutational paths leading to the SAMT functional shift [1].

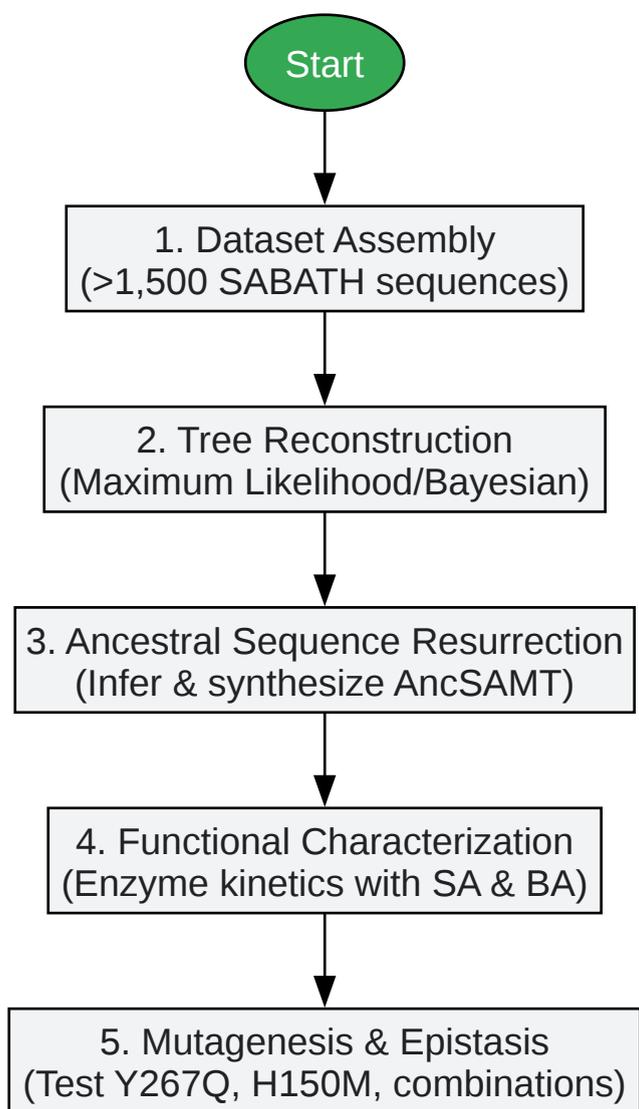


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Evolutionary paths for SAMT substrate preference.

Diagram: Phylogenetic Analysis Workflow

This flowchart outlines the key steps for conducting a SAMT phylogenetic analysis.



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SAMT phylogenetic analysis workflow.

Technical Implementation Notes

- **Graphviz Tools:** You can use **desktop applications** like Graphviz Visual Editor or **command-line tools** to render DOT scripts into image formats like PNG or SVG [2]. For integration into data analysis pipelines, **Python libraries** like PyGraphviz or **R packages** can generate graphs programmatically [2].
- **Visualizing Trees:** For advanced visualization and sharing of phylogenetic trees themselves, consider specialized tools like **tskit**, which can generate SVG outputs and handle large tree sequences effectively [3].

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References

1. The Mutational Road not Taken: Using Ancestral ... [pmc.ncbi.nlm.nih.gov]
2. External Resources [graphviz.org]
3. Visualization — Tree Sequence Tutorials [tskit.dev]

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